(5Z)-5-[(2-hydroxyquinolin-3-yl)methylidene]-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
(5Z)-5-[(2-HYDROXYQUINOLIN-3-YL)METHYLIDENE]-3-[(OXOLAN-2-YL)METHYL]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE: is a complex organic compound with a unique structure that combines quinoline, oxolane, and thiazolidinone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5Z)-5-[(2-HYDROXYQUINOLIN-3-YL)METHYLIDENE]-3-[(OXOLAN-2-YL)METHYL]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves multi-step organic reactions. The process begins with the preparation of the quinoline and oxolane intermediates, followed by their condensation with a thiazolidinone derivative under specific conditions. Common reagents used in these reactions include strong acids or bases, oxidizing agents, and solvents like dichloromethane or ethanol .
Industrial Production Methods: For large-scale production, the synthesis may be optimized to improve yield and reduce costs. This often involves the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction reactions can target the thiazolidinone ring, potentially converting it into a more saturated form.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions to achieve substitution.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution can introduce various functional groups into the molecule .
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with unique electronic or optical properties .
Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and anticancer agent .
Medicine: Due to its complex structure, the compound is being investigated for its potential therapeutic applications, including as a drug candidate for treating various diseases .
Industry: In the industrial sector, the compound is explored for its use in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties .
Mechanism of Action
The mechanism of action of (5Z)-5-[(2-HYDROXYQUINOLIN-3-YL)METHYLIDENE]-3-[(OXOLAN-2-YL)METHYL]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to the modulation of various biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity .
Comparison with Similar Compounds
Dichloroanilines: These compounds share some structural similarities with the quinoline moiety of our compound and are used in the production of dyes and herbicides.
Thiazolidinediones: These compounds, like our thiazolidinone derivative, are known for their antidiabetic properties and are used in the treatment of type 2 diabetes.
Uniqueness: What sets (5Z)-5-[(2-HYDROXYQUINOLIN-3-YL)METHYLIDENE]-3-[(OXOLAN-2-YL)METHYL]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE apart is its combination of multiple functional groups, which endows it with a unique set of chemical and biological properties.
Properties
Molecular Formula |
C18H16N2O3S2 |
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Molecular Weight |
372.5 g/mol |
IUPAC Name |
(3Z)-3-[[4-hydroxy-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazol-5-yl]methylidene]quinolin-2-one |
InChI |
InChI=1S/C18H16N2O3S2/c21-16-12(8-11-4-1-2-6-14(11)19-16)9-15-17(22)20(18(24)25-15)10-13-5-3-7-23-13/h1-2,4,6,8-9,13,22H,3,5,7,10H2/b12-9- |
InChI Key |
PTDMHXRKUOBTGV-XFXZXTDPSA-N |
Isomeric SMILES |
C1CC(OC1)CN2C(=C(SC2=S)/C=C\3/C=C4C=CC=CC4=NC3=O)O |
Canonical SMILES |
C1CC(OC1)CN2C(=C(SC2=S)C=C3C=C4C=CC=CC4=NC3=O)O |
Origin of Product |
United States |
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